molecular formula C44H62F5NO16 B8104478 Diketone-PEG11-PFP ester

Diketone-PEG11-PFP ester

Cat. No.: B8104478
M. Wt: 956.0 g/mol
InChI Key: WNVSRPPWUMFEFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diketone-PEG11-PFP ester is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a diketone group and a pentafluorophenyl ester group, which are essential for its reactivity and functionality in various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diketone-PEG11-PFP ester involves the reaction of a diketone with polyethylene glycol (PEG) and pentafluorophenyl ester. The reaction typically occurs under mild conditions to ensure the stability of the ester group. The process involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Diketone-PEG11-PFP ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diketone-PEG11-PFP ester has a wide range of scientific research applications, including:

Mechanism of Action

Diketone-PEG11-PFP ester exerts its effects by forming covalent bonds with specific lysine residues in the active site of target proteins. This interaction facilitates the degradation of the target protein via the ubiquitin-proteasome system. The compound acts as a linker, connecting the target protein to an E3 ubiquitin ligase, which tags the protein for degradation .

Comparison with Similar Compounds

Similar Compounds

  • Diketone-PEG4-PFP ester
  • Diketone-PEG8-PFP ester
  • Diketone-PEG12-PFP ester

Uniqueness

Diketone-PEG11-PFP ester is unique due to its specific PEG chain length, which provides optimal solubility and reactivity in various applications. Compared to other similar compounds, it offers a balance between hydrophilicity and hydrophobicity, making it suitable for a wide range of chemical and biological applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[4-(3,5-dioxohexyl)anilino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62F5NO16/c1-33(51)32-36(52)7-4-34-2-5-35(6-3-34)50-37(53)8-10-55-12-14-57-16-18-59-20-22-61-24-26-63-28-30-65-31-29-64-27-25-62-23-21-60-19-17-58-15-13-56-11-9-38(54)66-44-42(48)40(46)39(45)41(47)43(44)49/h2-3,5-6H,4,7-32H2,1H3,(H,50,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVSRPPWUMFEFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)CCC1=CC=C(C=C1)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62F5NO16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

956.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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